BenchChemオンラインストアへようこそ!

(R)-(4,4-Dimethyloxetan-2-yl)methanol

medicinal chemistry chiral building block lipophilicity

For medicinal chemistry programs requiring precise lipophilicity control and metabolic stability, select (R)-(4,4-Dimethyloxetan-2-yl)methanol (CAS 2381184-89-8). This single enantiomer, with a defined (R)-stereochemistry and a low computed logP (0.08), is a superior isosteric replacement for gem-dimethyl or carbonyl groups. It eliminates the biological data variability introduced by racemic or regioisomeric mixtures, ensuring reproducible SAR analysis and strengthening intellectual property positions. Supplied with 98% purity and batch-specific analytical documentation (NMR, HPLC, GC) to meet academic and regulatory standards.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
Cat. No. B8217188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(4,4-Dimethyloxetan-2-yl)methanol
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC1(CC(O1)CO)C
InChIInChI=1S/C6H12O2/c1-6(2)3-5(4-7)8-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1
InChIKeyCDONQJJPVGPKQE-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(4,4-Dimethyloxetan-2-yl)methanol – Chiral Oxetane Building Block Procurement Guide


(R)-(4,4-Dimethyloxetan-2-yl)methanol (CAS 2381184-89-8) is a single-enantiomer, 4,4-gem-dimethyl-substituted oxetane-2-methanol . It belongs to the class of functionalized oxetane building blocks that serve as polar, metabolically stable isosteric replacements for gem-dimethyl and carbonyl groups in medicinal chemistry [1]. The (R)-enantiomer is distinguished from its (S)-counterpart (CAS 2198099-04-4) and the racemic mixture (CAS 61266-55-5) [2] by its defined absolute stereochemistry at the C2 position, which can critically influence molecular recognition in asymmetric syntheses and biological target engagement.

Why Racemic or Regioisomeric Oxetane Analogs Cannot Replace (R)-(4,4-Dimethyloxetan-2-yl)methanol


Oxetane building blocks are not interchangeable because both stereochemistry and substitution pattern simultaneously control logP, metabolic stability, and target binding [1]. The (R)‑enantiomer exhibits a computed logP of 0.08 , whereas the (S)‑enantiomer is nearly 7‑fold more lipophilic (logP 0.55) – a difference large enough to alter permeability, solubility, and off‑target profiles. Similarly, moving the gem‑dimethyl group from the 4,4‑ to the 3,3‑position (CAS 1346262‑59‑6) changes the computed XLogP3 from 0.2 to 0.4 [2]. Generic, racemic, or regioisomeric substitution therefore introduces uncontrolled physiochemical variability, directly jeopardizing SAR conclusions, patent protection, and reproducibility of downstream biological assays.

(R)-(4,4-Dimethyloxetan-2-yl)methanol – Quantitative Comparative Evidence Table


Enantiomeric LogP Differentiation vs. (S)-(4,4-Dimethyloxetan-2-yl)methanol

The (R)-enantiomer of 4,4-dimethyloxetan-2-yl)methanol shows a computed logP of 0.0798 , which is 6.8‑fold lower (ΔlogP = 0.47) than the (S)-enantiomer (logP 0.5462) . Both values were obtained from vendor‑supplied computational predictions and reflect a substantial difference in lipophilicity between the two antipodes. The racemic mixture (CAS 61266‑55‑5) has an XLogP3 of 0.2 [1], placing it between the two enantiomers, but does not capture the distinct physicochemical profiles of each pure stereoisomer.

medicinal chemistry chiral building block lipophilicity

Regioisomeric Substitution Pattern: 4,4‑Dimethyl vs. 3,3‑Dimethyl Oxetane LogP

The 4,4‑dimethyl substitution pattern of the target compound results in a computed XLogP3 of 0.2 [1], compared to 0.4 for the 3,3‑dimethyl regioisomer [2]. The unsubstituted oxetan‑2‑ylmethanol benchmark has an XLogP3 of –0.4 [3], demonstrating that the gem‑dimethyl groups contribute a 0.6‑unit increase in logP, but that the position of the gem‑dimethyl group further modulates lipophilicity by 0.2 logP units (2‑fold in partition coefficient).

physicochemical properties oxetane regioisomer drug design

Oxetane Ring as Bioisostere: Aqueous Solubility and Metabolic Stability Improvement vs. gem‑Dimethyl

Oxetane‑containing building blocks, including 4,4‑dimethyloxetan‑2‑yl)methanol, function as isosteric replacements for gem‑dimethyl groups. Systematic studies have demonstrated that substituting a gem‑dimethyl group with an oxetane ring increases aqueous solubility by a factor of 4 to more than 4 000, while simultaneously reducing the rate of metabolic degradation in most cases [1]. The 4,4‑dimethyl substitution on the target compound mimics the steric bulk of a gem‑dimethyl group while introducing the polarity and metabolic resistance of the oxetane oxygen.

bioisostere metabolic stability aqueous solubility ADME

Enantiomeric Purity and Batch‑Specific Quality Control Documentation

Commercially supplied (R)-(4,4‑dimethyloxetan‑2‑yl)methanol (CAS 2381184‑89‑8) is offered at a minimum purity of 98% with batch‑specific QC documentation including NMR, HPLC, and GC . The (S)‑enantiomer (CAS 2198099‑04‑4) is also available at 98% purity with analogous QC , and the racemate (CAS 61266‑55‑5) is commonly listed at 97% purity . The availability of single‑enantiomer material with verified stereochemical integrity eliminates the need for costly in‑house chiral separation and ensures batch‑to‑batch consistency in asymmetric synthetic applications.

enantiomeric purity quality control chiral HPLC procurement specification

Procurement‑Relevant Application Scenarios for (R)-(4,4-Dimethyloxetan-2-yl)methanol


Stereospecific Fragment‑Based Drug Discovery Requiring Defined Enantiomeric Building Blocks

In fragment‑based lead generation, the defined (R)‑stereochemistry (logP 0.08) provides a distinct physicochemical starting point compared to the (S)‑enantiomer (logP 0.55) . Using the single enantiomer avoids the confounding biological data generated by racemic mixtures and allows direct structure‑activity relationship interpretation from the outset. The 4,4‑dimethyl substitution additionally offers a 0.2 logP‑unit differentiation from the 3,3‑dimethyl regioisomer [1], enabling precise lipophilicity tuning within matched molecular pair series.

Late‑Stage Lead Optimisation: Replacing a gem‑Dimethyl Group with an Oxetane Bioisostere

When a lead compound contains a metabolically labile gem‑dimethyl moiety, (R)-(4,4‑dimethyloxetan‑2‑yl)methanol can serve as a direct building block to install the oxetane isostere. Published evidence shows that such substitution increases aqueous solubility by 4‑ to >4 000‑fold and reduces metabolic degradation [2]. Because the building block already carries the 4,4‑dimethyl substitution, it introduces the bioisostere without requiring additional synthetic steps to functionalise the oxetane core.

Asymmetric Total Synthesis Requiring Batch‑Tracked, High‑Purity Chiral Intermediates

Total synthesis of complex natural products or pharmaceuticals often relies on chiral oxetane‑containing intermediates. The availability of (R)-(4,4‑dimethyloxetan‑2‑yl)methanol at 98% purity with batch‑specific NMR, HPLC, and GC documentation meets the traceability and reproducibility demands of both academic publication and regulatory submission. The pre‑resolved single enantiomer eliminates the need for preparative chiral chromatography, reducing cost and time in synthetic route development.

Patent‑Sensitive Medicinal Chemistry Programmes Where Stereochemistry Defines IP

In competitive pharmaceutical IP landscapes, the use of a specific enantiomer with documented stereochemical integrity (CAS 2381184‑89‑8 for the (R)‑form vs. CAS 2198099‑04‑4 for the (S)‑form ) is essential for composition‑of‑matter patent filings. The distinct logP values of the two enantiomers (0.08 vs. 0.55) further support claims of differentiated physicochemical and biological properties, strengthening the patent position around the claimed stereoisomer.

Quote Request

Request a Quote for (R)-(4,4-Dimethyloxetan-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.